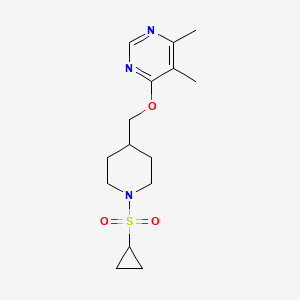![molecular formula C20H23N3O4S2 B2511166 N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-56-8](/img/structure/B2511166.png)
N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a derivative of pyrimidine, which is a class of compounds known for their biological activity. The structure of this compound suggests that it may have potential as a therapeutic agent due to the presence of a thieno[3,2-d]pyrimidine moiety, which is a heterocyclic compound often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported, where novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), with potential antitumor and antibacterial properties . These compounds were synthesized from a key intermediate, which was further modified using oxidative addition reactions to append various aryl thiols to the pyrimidine core. This method could potentially be adapted for the synthesis of "N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and interactions of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been studied using quantum chemical methods . The analysis included equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments. The study revealed the presence of strong hydrogen-bonded interactions and near-planarity between the phenyl and pyrimidine rings. These findings could be relevant to the molecular structure analysis of "N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide", as the presence of similar functional groups may result in comparable molecular interactions and geometries.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is often influenced by the substituents attached to the core structure. The synthesis paper provides insights into the reactivity of the pyrimidine derivatives, where the presence of different substituents on the aryl thiol side chain affected the potency of the compounds as inhibitors of thymidylate synthase. This suggests that the specific substituents on "N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" would play a significant role in its chemical reactivity and potential biological activity.
Physical and Chemical Properties Analysis
While the provided papers do not directly analyze the physical and chemical properties of "N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide", they do offer insights into related compounds. For instance, the antiviral molecule studied in paper was characterized by spectroscopic methods, and its drug likeness was assessed based on Lipinski's rule. Similar analytical techniques and computational predictions could be applied to assess the physical and chemical properties, drug likeness, and pharmacokinetic profile of the compound .
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) focused on synthesizing potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell division. The research introduced compounds with significant inhibitory activity, suggesting potential applications in cancer therapy due to their ability to target these crucial enzymes simultaneously (Gangjee et al., 2008).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. Hossan et al. (2012) synthesized a series of compounds showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This research underlines the potential of these compounds in creating new treatments against microbial infections (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Compounds derived from this chemical class have also shown promising anti-inflammatory and analgesic activities. The synthesis of novel heterocyclic compounds fused with a thiophene moiety using citrazinic acid as a synthon by Abdulla (2008) highlights their potential as anti-inflammatory agents, with activities comparable to Prednisolone®, a reference drug (Abdulla, 2008).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-12(2)10-23-19(25)18-16(5-6-28-18)22-20(23)29-11-17(24)21-13-7-14(26-3)9-15(8-13)27-4/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFVYZPTXPHEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)
![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)
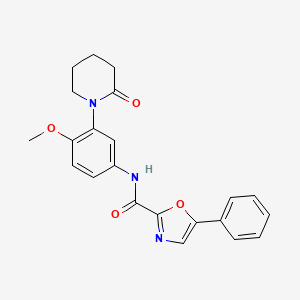
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

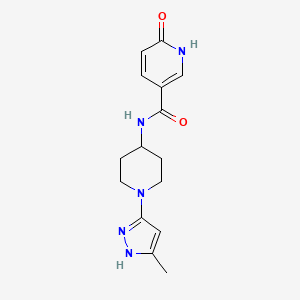
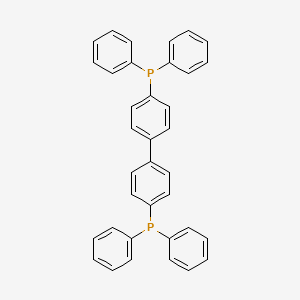
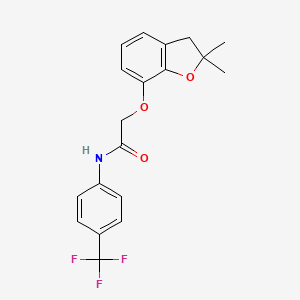
![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)
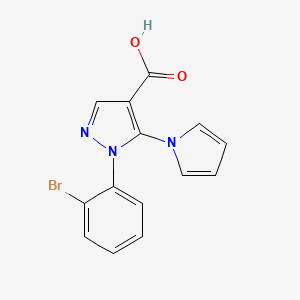
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)

